N-5 vs. N-6 Alkylation: Positional Isomerism with Documented Impact on DNA Binding Specificity
The title compound is an N-5-substituted indoloquinoxaline, whereas the vast majority of pharmacologically characterized analogs (B-220, NCA0424, 9-OH-B220, and the entire 6-(2-aminoethyl) series) are N-6-substituted. Comparative CD and fluorescence binding studies of the positional isomer pair NCA0424 (N-6 isomer) and NCA0465 (N-5/N-6 isomer) revealed that side-chain position fundamentally alters DNA base-sequence selectivity: the N-6 isomer showed no base selectivity, while the N-5/N-6 isomer formed an asymmetric binding mode with pronounced adenine preference detectable by CD spectroscopy [1][2]. This validates that moving the attachment point from N-6 to N-5 is not a silent structural change but one that redirects DNA recognition. Alkylation studies further demonstrate that N-5-substituted indoloquinoxalines are formed only in trace amounts under standard alkylation conditions, making the title compound a synthetically rare isomer not readily substituted by N-6 analogs obtained through conventional synthetic routes [3].
| Evidence Dimension | DNA base-sequence binding specificity (CD spectroscopy) as a function of side-chain attachment position |
|---|---|
| Target Compound Data | N-5 substituted indoloquinoxaline framework (title compound); structural inference: predicted asymmetric adenine binding based on NCA0465 data |
| Comparator Or Baseline | NCA0424 (N-6 isomer) — no base selectivity; NCA0465 (N-5,N-6 isomer) — asymmetric adenine-binding in CD spectra |
| Quantified Difference | Qualitative CD difference: NCA0465 (N-5/N-6 isomer) displays asymmetric indoloquinoxaline ring binding with adenine; NCA0424 (N-6 isomer) shows no such base selectivity [1]. |
| Conditions | B-form DNA; spectroscopic (circular dichroism, fluorescence, UV) and viscosity measurements; Chem. Pharm. Bull. 2001, 49, 44–48. |
Why This Matters
A compound with an N-5 substituent may exhibit fundamentally different DNA sequence recognition compared to the widely stocked N-6 analogs; procurement of the specific N-5 isomer is therefore essential for studies interrogating positional effects on DNA binding specificity.
- [1] Hirata K., Araya J., Nakaike S., et al. Side chain-dependent binding of antitumor indoloquinoxaline derivatives to DNA: Comparative spectroscopic and viscometric measurements. Chem. Pharm. Bull. 2001, 49(1), 44–48. View Source
- [2] NCA0424 and NCA0465 comparative CD data; Hirata K. et al., Chem. Pharm. Bull. 2001, 49, 44–48 (see text for base-selectivity difference: NCA0465 asymmetric adenine binding, NCA0424 no base selectivity). View Source
- [3] EP 0238459 A1. Substituted indoloquinoxalines. (Alkylation in 6-position favored; minor amounts of 5-alkylated 5H-indolo[2,3-b]quinoxalines formed as by-product.) View Source
